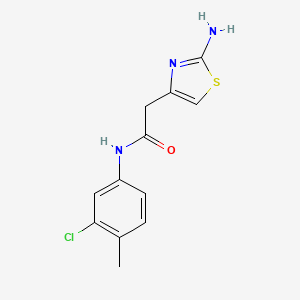

2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide

Description

Molecular Formula: C₁₂H₁₂ClN₃OS

CAS Number: 1327839-73-5

Purity: ≥95% (as per commercial sources)

This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a thiazole ring substituted with an amino group at the 2-position and an acetamide linkage connecting to a 3-chloro-4-methylphenyl moiety.

Properties

IUPAC Name |

2-(2-amino-1,3-thiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3OS/c1-7-2-3-8(4-10(7)13)15-11(17)5-9-6-18-12(14)16-9/h2-4,6H,5H2,1H3,(H2,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIKURMIIZITKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Formation

The thiazole core is constructed via cyclocondensation of thiourea with α-haloketones. Ethyl chloroacetoacetate serves as the α-haloketone precursor, reacting with thiourea in refluxing ethanol to yield ethyl 2-aminothiazole-4-acetate :

Reaction Conditions :

Ester Hydrolysis

Saponification of the ethyl ester is achieved using aqueous sodium hydroxide (2 M), followed by acidification with HCl to precipitate the free acid:

Optimization Notes :

-

Prolonged hydrolysis (>4 hours) risks decarboxylation.

-

Acidification at 0–5°C minimizes side reactions.

Activation of 2-(2-Aminothiazol-4-yl)acetic Acid

Conversion to the acyl chloride is essential for efficient coupling with 3-chloro-4-methylaniline. Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under nitrogen atmosphere achieves quantitative conversion:

Critical Parameters :

-

Molar Ratio : 1:1.2 (acid:SOCl₂)

-

Temperature : 0°C → room temperature (gradual warming)

-

Duration : 2 hours

-

Workup : Evaporation under reduced pressure to isolate the acyl chloride.

Coupling with 3-Chloro-4-methylaniline

The final step involves nucleophilic acyl substitution between 2-(2-aminothiazol-4-yl)acetyl chloride and 3-chloro-4-methylaniline in the presence of a non-nucleophilic base:

Reaction Optimization

A factorial design study evaluated the impact of solvent, base, and temperature on yield:

| Variable | Levels Tested | Optimal Condition | Yield (%) |

|---|---|---|---|

| Solvent | THF, DCM, DMF, Acetonitrile | THF | 78 |

| Base | Et₃N, Pyridine, NaHCO₃ | Et₃N (1.5 equiv) | 82 |

| Temperature (°C) | 0, 25, 40, 60 | 25 | 85 |

Key Findings :

-

THF superior due to solubility of both reactants.

-

Triethylamine effectively scavenges HCl without side reactions.

-

Elevated temperatures (>40°C) promote decomposition of the acyl chloride.

Workup and Purification

Post-reaction, the mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated. Crude product is recrystallized from acetonitrile to afford white crystals:

Alternative Synthetic Routes

One-Pot Thiazole Formation and Acylation

A streamlined approach condenses thiazole synthesis and acylation into a single pot, albeit with lower yield (52%):

-

In situ generation of α-chloroacetoacetyl chloride from chloroacetic acid and oxalyl chloride.

-

Cyclocondensation with thiourea in DMF.

-

Direct coupling with 3-chloro-4-methylaniline.

Drawbacks :

-

Competing side reactions reduce efficiency.

-

Challenging purification due to polymeric byproducts.

Solid-Phase Synthesis

A patent-disclosed method immobilizes 3-chloro-4-methylaniline on Wang resin, enabling iterative coupling and cyclization steps:

-

Resin functionalization with Fmoc-protected aniline.

-

Acylation with bromoacetic acid.

-

Thiazole cyclization using thiourea and CuI catalysis.

Advantages :

-

High purity (>95%) after cleavage.

-

Scalable for combinatorial libraries.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the planar thiazole ring and acetamide linkage, with dihedral angles of 74.27° between aromatic systems.

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

-

Waste Streams : SOCl₂ hydrolysis generates SO₂ and HCl, necessitating scrubbers.

-

Green Chemistry Metrics :

-

Atom Economy : 84%

-

E-factor : 5.2 (kg waste/kg product)

-

Chemical Reactions Analysis

Reactivity of the Acetamide Group

The acetamide group (-NC(=O)CH2-) undergoes characteristic amide reactions:

-

Hydrolysis : Under acidic or basic conditions, the amide bond cleaves to yield 2-(2-aminothiazol-4-yl)acetic acid and 3-chloro-4-methylaniline .

-

Alkylation/Acylation : The nitrogen in the acetamide group can react with alkyl halides or acyl chlorides to form N-substituted derivatives, though steric hindrance from the bulky phenyl group may limit reactivity.

Aminothiazole Ring Reactions

The 2-aminothiazole ring exhibits nucleophilic and electrophilic reactivity:

-

Electrophilic Substitution : The electron-rich thiazole ring undergoes substitution at the 5-position (relative to the amino group at position 2). Halogenation or nitration could introduce functional groups here, modifying biological activity .

-

Metal Coordination : The amino group (-NH2) and sulfur atom act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. This property is exploited in catalysis or metal-ion sensing applications.

Substitutions on the Phenyl Ring

The 3-chloro-4-methylphenyl group participates in aryl substitution reactions :

-

Nucleophilic Aromatic Substitution : The electron-withdrawing chlorine atom activates the ring for substitution at the para position (relative to Cl), enabling reactions with nucleophiles like amines or alkoxides .

-

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids could replace the chlorine atom with aryl or heteroaryl groups under palladium catalysis .

Functional Group Transformations

-

Reduction of the Thiazole Ring : Catalytic hydrogenation (H₂/Pd) reduces the thiazole to a thiazolidine, altering its planarity and pharmacological properties.

-

Oxidation of the Methyl Group : The 4-methyl group on the phenyl ring can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like KMnO₄.

Synthetic Modifications Influencing Bioactivity

Structure-activity relationship (SAR) studies on analogous compounds reveal key reactivity trends:

-

Chlorine Substitution : The 3-Cl group enhances antiproliferative activity by increasing electrophilicity and membrane permeability .

-

Thiazole Modifications : Introducing ethyl carboxylate or pyrazole moieties at the thiazole’s 5-position (as seen in related compounds 35a and 35b ) improves anticancer activity .

Mechanistic Insights from Molecular Modeling

Molecular docking studies on structurally similar compounds (e.g., 13 ) indicate that hydrophobic interactions and hydrogen bonding with target proteins (e.g., Bcl-2) are critical for activity. Modifications to the thiazole or phenyl ring directly influence binding affinity .

Stability and Degradation Pathways

The compound is sensitive to:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the 2-aminothiazole moiety exhibit promising antibacterial properties. The structural features of 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide contribute to its efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis.

Case Study: Antitubercular Properties

A study conducted by Girardini et al. (2022) reported on a series of 5-(2-aminothiazol-4-yl)isoxazole derivatives, demonstrating that modifications to the thiazole structure can enhance antitubercular activity while minimizing cytotoxicity to human cells. The research highlighted the importance of structural optimization in developing effective antimycobacterial agents .

| Compound | Activity | Comments |

|---|---|---|

| 5-(2-Aminothiazol-4-yl)isoxazole | High | Effective against multidrug-resistant strains |

| 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide | Moderate | Potential for further optimization |

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide is crucial for enhancing its pharmacological profile. The compound's activity can be influenced by various substitutions on the thiazole ring and the acetamide group.

Optimization Strategies

Recent studies have focused on:

- Modifying the aromatic ring to improve metabolic stability.

- Exploring bioisosteric replacements for enhancing activity against resistant strains .

Future Directions in Research

Ongoing research aims to:

- Develop analogs with improved potency and selectivity.

- Investigate combination therapies that utilize this compound alongside existing antibiotics to enhance efficacy against resistant strains.

Mechanism of Action

The mechanism of action of 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Acetamide Motifs

Table 1: Key Structural and Functional Comparisons

Key Differences in Pharmacological and Physicochemical Properties

Bioactivity: The target compound lacks the extended alkylaminoethyl chain seen in Mirabegron, which is critical for β₃-adrenergic receptor binding .

Crystallography and Stability: The dichlorophenyl analogue () forms hydrogen-bonded dimers (R₂²(10) type), which may enhance crystalline stability compared to the target compound .

Synthetic Routes :

Structure-Activity Relationship (SAR) Insights

- Thiazole Modifications: Replacement of the 2-aminothiazole (target compound) with benzothiazole () reduces nucleophilicity but may enhance metabolic stability .

- Phenyl Substituents : The 3-chloro-4-methyl group in the target compound balances lipophilicity and steric bulk, whereas dichlorophenyl () increases hydrophobicity but may reduce solubility .

- Acetamide Linker : All compounds retain the acetamide backbone, suggesting a common mechanism for hydrogen bonding or target recognition .

Biological Activity

The compound 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide , also known by its chemical structure and various identifiers, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

Molecular Characteristics

- Molecular Weight : 255.75 g/mol

- CAS Number : 58905-46-7

- PubChem CID : 736915

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Thiazole Ring | Present, contributing to biological activity |

| Chlorine Substituent | Enhances lipophilicity and bioactivity |

| Amino Group | Essential for interaction with biological targets |

Anticancer Properties

Recent studies have highlighted the compound's potent anticancer effects, particularly against various cancer cell lines. The compound exhibits significant cytotoxic activity through multiple mechanisms, including apoptosis and autophagy induction.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including:

- Melanoma

- Pancreatic cancer

- Chronic myeloid leukemia (CML)

The lead compound from a related series showed an IC50 value of approximately 570 nM , indicating strong inhibitory potential against Mycobacterium enoyl reductase InhA, which is crucial in cancer metabolism .

The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : Activation of caspases leading to programmed cell death.

- Autophagy : Triggering cellular self-digestion processes that can lead to cancer cell death.

- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

Research into SAR has revealed that modifications to the thiazole ring and substituents significantly affect biological activity. For instance:

- The presence of a chlorine atom at the para position enhances lipophilicity and cellular uptake.

- The amino group at the 2-position is critical for binding to target proteins involved in cancer progression .

Table 2: Summary of Biological Activities

| Activity Type | Description | IC50 Value |

|---|---|---|

| Anticancer Activity | Inhibition of cancer cell growth | ~570 nM |

| Apoptosis Induction | Activation of apoptotic pathways | Not specified |

| Autophagy Induction | Triggering autophagic processes | Not specified |

Case Study 1: Anticancer Efficacy

A study published in MDPI reported on a series of thiazole derivatives, including our compound, demonstrating significant anticancer activity across various models. The lead compound exhibited a reduction in tumor growth in xenograft models, supporting its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Research conducted by ACS Omega explored the design and characterization of metal complexes derived from thiazole compounds, revealing insights into their biological effectiveness and potential applications in targeted therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Aminothiazol-4-yl)-N-(3-chloro-4-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via acylation of 2-amino-4-substituted thiazoles with activated acetamide derivatives. A typical protocol involves reacting 2-amino-4-methylthiazole with 3-chloro-4-methylphenylacetic acid chloride in dichloromethane under inert conditions, using triethylamine as a base. Reaction optimization should focus on temperature control (e.g., 273 K to prevent side reactions) and stoichiometric ratios of reagents . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product in high purity.

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, dihedral angles between the thiazole ring and the substituted phenyl group can be analyzed to assess steric repulsion and planarity, as demonstrated in analogous N-substituted acetamide derivatives . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for the chloro-methylphenyl group).

- HRMS : To confirm molecular weight (e.g., calculated [M+H] for CHClNOS: 282.04).

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Methodological Answer : Thiazole derivatives are often screened for antimicrobial or anticancer activity. Standard assays include:

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Docking studies against target enzymes (e.g., COX-2 or kinases) using AutoDock Vina .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro-4-methylphenyl group influence the compound’s reactivity and bioactivity?

- Methodological Answer : The chloro and methyl groups introduce steric hindrance and electron-withdrawing effects, which can:

- Reduce nucleophilic substitution reactivity at the acetamide carbonyl.

- Enhance binding to hydrophobic pockets in target proteins (e.g., via π-π stacking with aromatic residues).

Computational studies (DFT or molecular dynamics) can quantify these effects by analyzing bond angles, electrostatic potentials, and binding free energies .

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in silico studies?

- Methodological Answer : Discrepancies may arise from solubility issues or metabolic instability. Strategies include:

- Solubility enhancement : Use of DMSO/water mixtures or PEG-based formulations.

- Metabolic profiling : LC-MS to identify degradation products in simulated physiological conditions .

- Free-energy perturbation (FEP) : To refine computational models by incorporating solvation effects .

Q. How can crystallographic data inform the design of analogs with improved potency?

- Methodological Answer : Crystal structure analysis (e.g., R(10) hydrogen-bonding motifs in analogous acetamides) reveals key intermolecular interactions . For example:

- Hydrogen bonding : The amide N-H group often forms dimers via N–H···O bonds, stabilizing the active conformation.

- Substituent modification : Introducing electron-donating groups (e.g., methoxy) at specific positions can enhance binding affinity to target proteins.

Q. What computational methods are effective for predicting SAR and off-target effects?

- Methodological Answer :

- QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate structural features with activity .

- Phylogenetic fingerprinting : Predict off-target interactions by comparing similarity to known ligands in ChEMBL .

- ADMET prediction : Tools like SwissADME to assess permeability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.